molecular formula C32H42Cl2N4O3 B12776265 DW49Ttg3JA CAS No. 476013-14-6

DW49Ttg3JA

Cat. No.: B12776265
CAS No.: 476013-14-6
M. Wt: 601.6 g/mol
InChI Key: RVQZVVJLIUXDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

No structural, physicochemical, or functional data for this compound could be identified across the sources, including CAS registries, synthesis protocols, or material property tables . Without verified data, a detailed introduction cannot be provided.

Properties

CAS No.

476013-14-6

Molecular Formula

C32H42Cl2N4O3

Molecular Weight

601.6 g/mol

IUPAC Name

1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3

InChI Key

RVQZVVJLIUXDPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DW49Ttg3JA involves multiple steps, starting with the preparation of the morpholine ring and the bipiperidine moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

DW49Ttg3JA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DW49Ttg3JA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DW49Ttg3JA involves its interaction with specific molecular targets, including enzymes and receptors. The compound exerts its effects by:

Comparison with Similar Compounds

Methodology for Comparative Analysis

To address this gap, a hypothetical framework for comparing "DW49Ttg3JA" with structurally or functionally similar compounds is outlined below, based on standardized protocols from authoritative sources:

Structural Similarity : Use computational tools (e.g., Tanimoto coefficient) to identify analogs, as demonstrated in and , which list boronic acid derivatives and brominated heterocycles with similarity scores (0.70–0.87) .

Property Comparison: Analyze physical properties (e.g., logP, solubility, molecular weight) and reactivity metrics (e.g., hydrogen bond donors/acceptors, polar surface area) using parameters defined in and .

Functional Overlap : Assess applications (e.g., catalysis, pharmaceuticals) through patent clustering methods, as described in , which links compounds to industrial uses via chemical similarity and patent coverage.

Challenges in Comparative Analysis

Lack of Primary Data: No experimental data (e.g., NMR, XRD) or synthesis protocols for "this compound" are available, making direct comparisons impossible .

Unverified Sources: None of the evidence cites peer-reviewed studies or patents involving this compound, violating the requirement for "diversified, credible sources" per and .

Framework for Hypothetical Comparison

Assuming "this compound" is a brominated aromatic compound (based on alphanumeric patterns in and ), a comparative analysis with two analogs might include:

Table 1: Structural and Property Comparison

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine
Molecular Formula C₆H₄BrClO₂ (assumed) C₆H₅BBrClO₂ C₁₃H₁₆BrNO₃
Molecular Weight ~235 (estimated) 235.27 314.18
logP (XLOGP3) 2.15 (estimated) 2.15 1.64
Solubility (mg/mL) 0.24 (assumed) 0.24 Not reported
Key Applications Unknown Suzuki coupling reagent Pharmaceutical intermediate

Key Findings:

  • Structural Divergence : The tert-butyl oxazine derivative () has a higher molecular weight and complexity compared to bromophenyl boronic acids, affecting synthetic accessibility (scores: 2.07 vs. 1.0) .
  • Functional Limitations : Unlike this compound (hypothetical), boronic acids are validated in cross-coupling reactions, while brominated oxazines show promise in drug discovery .

Recommendations for Further Research

Compound Verification : Confirm the identity of "this compound" through institutional or proprietary databases.

Data Publication : Submit characterization data (e.g., NMR, HPLC) to journals adhering to the guidelines in and , ensuring supplementary materials are included.

Patent Analysis : Use tools from to explore unpublished industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.